5-Bromo-2-(dimethylamino)nicotinonitrile 5-Bromo-2-(dimethylamino)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1346537-10-7
VCID: VC2717133
InChI: InChI=1S/C8H8BrN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,1-2H3
SMILES: CN(C)C1=C(C=C(C=N1)Br)C#N
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

5-Bromo-2-(dimethylamino)nicotinonitrile

CAS No.: 1346537-10-7

Cat. No.: VC2717133

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(dimethylamino)nicotinonitrile - 1346537-10-7

Specification

CAS No. 1346537-10-7
Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name 5-bromo-2-(dimethylamino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H8BrN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,1-2H3
Standard InChI Key QLFQVUVFUBVXGW-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=N1)Br)C#N
Canonical SMILES CN(C)C1=C(C=C(C=N1)Br)C#N

Introduction

Chemical Structure and Properties

5-Bromo-2-(dimethylamino)nicotinonitrile belongs to the class of substituted pyridines, featuring three key functional groups: a bromine atom at the 5-position, a dimethylamino group at the 2-position, and a nitrile group. The molecular structure combines elements that contribute to its potential biological activity and chemical reactivity.

The presence of the bromine atom at the 5-position likely confers specific properties to the molecule, including increased lipophilicity and potential for halogen bonding interactions with biological targets. Similar brominated pyridine compounds, such as 5-bromo-2-methylpyridine, have been synthesized for various applications in medicinal chemistry and as synthetic intermediates .

The dimethylamino group at the 2-position offers basic properties and hydrogen bond acceptor capabilities, similar to what is observed in 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride. This functional group typically contributes to increased water solubility and can serve as a key interaction point with biological targets through hydrogen bonding and ionic interactions.

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidBased on similar nicotinic derivatives
SolubilityModerate solubility in organic solvents; limited water solubilityBased on similar pyridine compounds with bromination
Molecular WeightApproximately 240 g/molCalculated from molecular structure
Melting PointLikely between 120-180°CEstimated from similar brominated pyridines
StepProcessKey Conditions
1Preparation of 5-nitro-2-methylpyridineCondensation of diethyl malonate with 5-nitro-2-chloropyridine followed by decarboxylation under acidic conditions
2Reduction to 5-amino-2-methylpyridineHydrogenation using Pd/C catalyst at 15-40°C
3Conversion to 5-bromo-2-methylpyridineDiazotization with sodium nitrite and bromination at 0 to -10°C

This approach would require additional steps to introduce the dimethylamino group and the nitrile functionality.

Comparison with Related Compounds

To better understand the potential properties of 5-Bromo-2-(dimethylamino)nicotinonitrile, it is useful to compare it with structurally related compounds from the available literature:

CompoundKey Structural DifferencesReported PropertiesPotential Relevance
5-Bromo-2-(dimethylamino)nicotinic acid hydrochlorideContains carboxylic acid instead of nitrileInteracts with nicotinic acetylcholine receptors; potential cognitive enhancementSuggests potential neurological applications
5-bromo-2-methylpyridineContains methyl group instead of dimethylamino; lacks nitrile groupUsed as synthetic intermediate Provides insight into possible synthesis methods
(E)-4-(2-(Dimethylamino)vinyl)nicotinonitrileContains vinyl linkage; different substitution patternPotential anticancer and anti-inflammatory propertiesSuggests potential biological activities

Structure-Activity Relationship Insights

From these comparisons, several structure-activity relationship insights can be drawn:

  • The dimethylamino group at the 2-position may contribute to interactions with neuroreceptors, as observed in 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride.

  • The nitrile functionality, as seen in (E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile, may contribute to potential anticancer and anti-inflammatory properties.

  • The bromine at the 5-position, similar to that in 5-bromo-2-methylpyridine, likely affects the compound's lipophilicity and potential for halogen bonding interactions .

Analytical Characterization

For the characterization of 5-Bromo-2-(dimethylamino)nicotinonitrile, several analytical techniques would be applicable, similar to those used for related compounds:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for confirming the structure, particularly 1H and 13C NMR to verify the presence and positions of the bromine, dimethylamino, and nitrile groups.

  • Mass Spectrometry (MS) would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present.

  • X-ray crystallography could provide definitive structural information, including bond angles and molecular geometry.

  • Infrared (IR) spectroscopy would be particularly useful for identifying the characteristic absorbance of the nitrile group, typically appearing as a sharp peak around 2200-2300 cm-1.

Future Research Directions

Based on the properties of related compounds, several promising research directions for 5-Bromo-2-(dimethylamino)nicotinonitrile can be proposed:

  • Comprehensive evaluation of its pharmacological profile, particularly focusing on neurological and anticancer activities.

  • Investigation of structure-activity relationships through the synthesis and testing of derivatives with modifications to the bromine, dimethylamino, or nitrile groups.

  • Development of optimized synthetic routes specific to this compound and related derivatives.

  • Evaluation of potential applications as a synthetic intermediate in the preparation of more complex bioactive molecules.

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